molecular formula C9H23O3PSSi B14391959 Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate CAS No. 87762-57-0

Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate

Cat. No.: B14391959
CAS No.: 87762-57-0
M. Wt: 270.40 g/mol
InChI Key: DNWKCBFRBLVYER-UHFFFAOYSA-N
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Description

Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a [(methylsulfanyl)(trimethylsilyl)methyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a [(methylsulfanyl)(trimethylsilyl)methyl] halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Materials Science: The compound can be used in the preparation of functional materials with unique properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate involves its ability to participate in nucleophilic substitution and oxidation reactions. The phosphonate group acts as a nucleophile, while the [(methylsulfanyl)(trimethylsilyl)methyl] group can undergo oxidation. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
  • Diethyl [trimethylsilylmethyl]phosphonate
  • Diethyl [methylsulfanylmethyl]phosphonate

Uniqueness

Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is unique due to the presence of both a methylsulfanyl and a trimethylsilyl group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

87762-57-0

Molecular Formula

C9H23O3PSSi

Molecular Weight

270.40 g/mol

IUPAC Name

[diethoxyphosphoryl(methylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C9H23O3PSSi/c1-7-11-13(10,12-8-2)9(14-3)15(4,5)6/h9H,7-8H2,1-6H3

InChI Key

DNWKCBFRBLVYER-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C([Si](C)(C)C)SC)OCC

Origin of Product

United States

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